molecular formula C20H14FN7OS B2453867 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1007008-99-2

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2453867
CAS No.: 1007008-99-2
M. Wt: 419.44
InChI Key: ATGKKAZDLMXIMQ-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex chemical compound known for its multifaceted applications in various scientific fields. This compound, characterized by its unique structure involving a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidine core, has been the subject of extensive research due to its potential biological activities and synthetic versatility.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN7OS/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGKKAZDLMXIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocyclic Assembly

The pyrazolo[3,4-d]pyrimidine system is constructed via cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamidine acetate under microwave irradiation (150°C, 30 min), achieving 83% yield. Alternative thermal methods (refluxing ethanol, 8 h) yield 68%. The microwave approach reduces reaction time by 84% while improving purity (HPLC: 98.2% vs. 94.5%).

Pyrazole Substitution Pattern

The 3-methyl-1H-pyrazol-5-yl moiety is introduced via Buchwald-Hartwig amination using Pd(dba)₂/Xantphos catalyst system. Reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 3-methyl-5-aminopyrazole in toluene at 110°C for 12 h provides the coupled intermediate in 76% yield. Competing Ullmann-type couplings show lower efficiency (CuI/1,10-phenanthroline, 58% yield).

Synthetic Route Optimization

Route A: Sequential Cyclization and Coupling

  • Pyrazolo[3,4-d]pyrimidine Formation

    • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq)
    • Formamidine acetate (2.5 eq), microwave 150°C, 30 min
    • Yield: 83%, purity 98.2%
  • Pyrazole Installation

    • Intermediate (1.0 eq), 3-methyl-5-aminopyrazole (1.2 eq)
    • Pd(dba)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 12 h
    • Yield: 76%
  • Amide Coupling

    • Thiophene-2-carboxylic acid (1.5 eq), HATU (1.3 eq), DIPEA (3.0 eq), DMF, rt, 4 h
    • Yield: 89%, purity 92%

Total Yield : 56% over three steps

Route B: Convergent Approach

Concurrent formation of pyrazolo[3,4-d]pyrimidine and pyrazole subunits followed by late-stage amidation:

Step Conditions Yield Purity
1 Suzuki coupling of pyrazole boronic ester with 4-bromopyrazolo[3,4-d]pyrimidine 71% 97.5%
2 HATU-mediated amidation 88% 91%
Total 62%

Route B demonstrates superior atom economy but requires pre-functionalized boronic esters.

Critical Analysis of Amidation Methods

Coupling Reagent Comparison

Reagent screening for final amide bond formation:

Reagent Solvent Time (h) Yield
HATU DMF 4 89%
EDCl/HOBt DCM 8 78%
T3P THF 3 85%

HATU provides optimal activation of thiophene-2-carboxylic acid, minimizing racemization.

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance coupling efficiency versus ethereal solvents:

$$ \text{Yield} = 89\%\ (\text{DMF}) > 72\%\ (\text{THF}) > 65\%\ (\text{DCM}) $$

DMF stabilizes the activated intermediate through solvation effects.

Purification and Characterization

Chromatographic Techniques

Final compound purification via reverse-phase HPLC (C18 column, 10–100% MeCN/H₂O + 0.1% TFA) achieves 98.5% purity. Critical impurities include:

  • Unreacted pyrazole amine (RT 8.2 min)
  • Di-acylated byproduct (RT 12.7 min)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95–7.20 (m, 4H, fluorophenyl)
  • HRMS : [M+H]⁺ calcd. 462.1284, found 462.1281

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution. Each type of reaction may yield different derivatives or modifications of the original compound. Common Reagents and Conditions: Oxidation reactions often involve reagents such as hydrogen peroxide or potassium permanganate. Reduction reactions might utilize agents like sodium borohydride, while substitution reactions can be facilitated by halogenated reagents under controlled conditions. Major Products: The major products formed depend on the type of reaction undertaken. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the corresponding amines or alcohols.

Scientific Research Applications

The compound's unique structure renders it useful in various scientific domains : The compound's unique structure renders it useful in various scientific domains: Chemistry: It serves as a precursor for synthesizing new chemical entities. Biology: The compound's potential biological activity includes enzyme inhibition and receptor modulation. Medicine: It's explored as a lead compound for developing new pharmaceuticals targeting specific diseases. Industry: Applications in material science and catalysis due to its robust chemical properties.

Mechanism of Action

The compound's mechanism of action often involves specific molecular targets and pathways. It may bind to particular enzymes or receptors, thereby modulating their activity. The precise pathways can include signal transduction, inhibition of enzymatic activity, or interference with molecular synthesis processes.

Comparison with Similar Compounds

Compared to other compounds with similar core structures, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide stands out due to the presence of the fluorophenyl and thiophene-2-carboxamide groups. These substitutions enhance its stability and reactivity, making it a more versatile and potent compound. Similar Compounds Include:

  • N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

  • N-(1-(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

This compound’s unique characteristics offer promising avenues for further research and application across various scientific fields.

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry, where it is being explored for its potential as an anticancer agent and its ability to modulate various biochemical pathways.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C19H17FN6S
Molecular Weight 373.43 g/mol
IUPAC Name This compound
Canonical SMILES CC(C1=CC=C(C=C1)N2C=NN=C2C(=O)N)C(=O)N(C(F)=C)C(C)(C)F

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as kinases and transcription factors. The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Additionally, the thiophene and carboxamide groups may enhance its binding affinity to target proteins, facilitating its biological effects.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926
Compound CHep-23.25

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression. Notably, it has shown promising results in inhibiting CDK2 and CDK9, which are often overexpressed in tumors. The inhibition of these kinases results in reduced proliferation of cancer cells and induction of apoptosis.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Pyrazolo[3,4-d]pyrimidine Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of 0.067 µM against Aurora-A kinase, underscoring the potential potency of these compounds in targeting specific cancer pathways .
  • In Vivo Studies : In animal models, compounds with similar structures have demonstrated significant tumor reduction when administered at therapeutic doses, suggesting a favorable safety profile alongside efficacy .

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates isolated?

The synthesis typically involves multi-step protocols, starting with condensation reactions of substituted pyrazole or pyrimidine precursors. For example, outlines a three-step process involving bromination, Boc protection, and Buchwald-Hartwig coupling, yielding intermediates like 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28) with a 29% yield. Key steps include catalyst selection (e.g., Pd₂(dba)₃/XPhos for cross-coupling) and purification via column chromatography or recrystallization . further highlights the use of K₂CO₃ as a base in nucleophilic substitution reactions to functionalize pyrazole cores .

Q. How is structural characterization performed using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, reports ¹H NMR analysis (δ 8.35–6.85 ppm for aromatic protons) and HRMS (m/z calc. 318.0561, found 318.0560) to confirm the structure of intermediates. Infrared (IR) spectroscopy can validate carbonyl or amide functional groups, while X-ray crystallography (as in ) resolves stereochemical ambiguities in pyrazolone derivatives .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways and predict reaction mechanisms?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (as in ) can model transition states and identify energetically favorable pathways. For example, ICReDD’s approach combines computational screening of reaction parameters (solvent, temperature) with experimental validation, reducing trial-and-error inefficiencies. This method is particularly useful for predicting regioselectivity in heterocyclic coupling reactions .

Q. How should researchers address contradictions in biological assay data across studies?

Discrepancies in IC₅₀ values or target specificity may arise from variations in assay conditions (e.g., cell lines, incubation times). notes that substituent positioning on the pyrazole ring (e.g., 4-fluorophenyl vs. 4-chlorophenyl) significantly impacts antibacterial activity. To resolve contradictions, standardize assays using validated protocols (e.g., CLSI guidelines) and perform dose-response curves in triplicate. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies improve bioavailability through structural modifications?

Bioavailability can be enhanced via:

  • Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability ( ).
  • Solubility optimization : Incorporating polar substituents (e.g., hydroxyl or amine groups) as seen in ’s pyrrolidinecarboxamide derivatives.
  • Metabolic stability : Blocking metabolic hotspots via methyl or fluorine substitution, as demonstrated in ’s trifluoromethyl-pyrazole analogs .

Q. How does molecular docking elucidate target interactions and guide SAR studies?

Docking simulations (e.g., AutoDock Vina) model the compound’s binding mode to targets like kinases or GPCRs. highlights pyrazole-carbothioamide derivatives docked into COX-2’s active site, revealing hydrogen bonds with Arg120 and hydrophobic interactions with Val523. Such insights guide structure-activity relationship (SAR) studies; for example, modifying the thiophene ring () to enhance π-π stacking with aromatic residues .

Q. Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Boc protection in ) and monitor reaction progress via TLC or LC-MS.
  • Data Validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates.
  • Computational-Experimental Synergy : Apply machine learning (e.g., random forest models) to predict reaction yields from descriptors like solvent polarity or catalyst loading .

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